molecular formula C5H7NOS B192660 DL-Goitrin CAS No. 13190-34-6

DL-Goitrin

Cat. No.: B192660
CAS No.: 13190-34-6
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-UHFFFAOYSA-N
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Description

Goitrin is an organosulfur compound classified as a derivative of oxazolidine and as a cyclic thiocarbamate. It is known for its ability to reduce the production of thyroid hormones such as thyroxine. Goitrin is naturally found in cruciferous vegetables like cabbage, brussels sprouts, and rapeseed oil. It is formed by the hydrolysis of a glucosinolate called progoitrin .

Mechanism of Action

DL-Goitrin, also known as Goitrin, is a sulfur-containing oxazolidine, a cyclic thiocarbamate . It is a naturally occurring compound found in various plants such as cabbage, kale, and mustard . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are specific enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones .

Mode of Action

This compound’s mode of action is hypothesized to involve impeding the activity of enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones . In addition, this compound has been found to significantly inhibit the activation of caspase-11 non-canonical inflammasome .

Biochemical Pathways

This compound affects the biochemical pathway related to the synthesis and regulation of thyroid hormones . It also impacts the caspase-11 non-canonical inflammasome pathway, which plays a critical role in septic shock .

Pharmacokinetics

It is generally accepted that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

This compound reduces the production of thyroid hormones such as thyroxine . It also shows protective effects in LPS-induced septic shock and significant inhibitory effect in caspase-11 non-canonical inflammasome pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other naturally occurring agents, such as a cyanogenic glucoside from Cassava and flavonoids from millet, can magnify the severity of goiter endemia .

Biochemical Analysis

Biochemical Properties

DL-Goitrin plays a significant role in biochemical reactions. It is hypothesized that this compound may impede the activity of specific enzymes responsible for thyroid hormone synthesis . Moreover, this compound may also inhibit certain proteins involved in the regulation of thyroid hormones .

Cellular Effects

This compound influences cell function by reducing the production of thyroid hormones such as thyroxine . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound an intriguing subject of scientific research in the field of thyroid biology and hormone regulation .

Molecular Mechanism

The precise mechanism of action of this compound remains partially elusive. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies suggest that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, dietary administration of this compound increases thyroid weight and decreases thyroid radioactive iodine uptake in rats fed a low-iodine diet . It also increases thyroid weight in chicks in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Goitrin is synthesized through the hydrolysis of progoitrin, a glucosinolate. The unstable isothiocyanate derived from progoitrin spontaneously cyclizes to form goitrin. This reaction occurs because the hydroxy group in the molecule is situated in proximity to the isothiocyanate group, allowing the formation of a five-membered ring .

Industrial Production Methods

In industrial settings, goitrin can be extracted from plants containing progoitrin. The extraction process involves hydrolyzing the glucosinolate to produce the unstable isothiocyanate, which then cyclizes to form goitrin. The conditions for this reaction typically involve controlled hydrolysis followed by cyclization under specific temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

Goitrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Goitrin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Goitrin

Goitrin is unique due to its specific formation from progoitrin and its potent inhibition of thyroid peroxidase. Unlike other similar compounds, goitrin is naturally occurring in cruciferous vegetables and has a distinct mechanism of action involving the cyclization of an unstable isothiocyanate .

Properties

IUPAC Name

5-ethenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVYLOFLQICCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

500-12-9 (L)
Record name DL-Goitrin
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DSSTOX Substance ID

DTXSID10274235
Record name DL-Goitrin
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Molecular Weight

129.18 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index]
Record name Goitrin
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Mechanism of Action

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... .
Record name GOITRIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Large prisms from ether

CAS No.

13190-34-6, 13997-13-2, 500-12-9
Record name (±)-Goitrin
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Record name DL-Goitrin
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Record name 2-Oxazolidinethione, 5-vinyl-, DL-
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Record name DL-Goitrin
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Record name 5-vinyloxazolidine-2-thione
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Record name GOITRIN, (±)-
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Record name GOITRIN
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Melting Point

50 °C
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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